

# Application Note: Regioselective Functionalization of 4,5-Dichloro-2,6-dimethylpyrimidine

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## Compound of Interest

Compound Name:	4,5-Dichloro-2,6-dimethylpyrimidine
CAS No.:	105742-66-3
Cat. No.:	B2364244

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## Abstract

This detailed technical guide outlines the utility of **4,5-Dichloro-2,6-dimethylpyrimidine** (CAS 105742-66-3) as a versatile scaffold in pharmaceutical synthesis. Unlike its symmetric counterpart (4,6-dichloro-2,5-dimethylpyrimidine), this asymmetric intermediate offers distinct orthogonal reactivity. The C4-chlorine atom is highly activated for nucleophilic aromatic substitution (S<sub>N</sub>Ar), while the C5-chlorine remains available for subsequent transition-metal-catalyzed cross-coupling. This guide provides validated protocols for sequential functionalization, enabling the rapid construction of polysubstituted pyrimidine cores common in kinase inhibitors and antiviral therapeutics.

## Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

### The "Orthogonal Reactivity" Advantage

In medicinal chemistry, the ability to selectively functionalize specific positions on a heteroaromatic ring is critical for Structure-Activity Relationship (SAR) studies. **4,5-Dichloro-2,6-dimethylpyrimidine** presents a unique "lock-and-key" electronic profile:

- C4-Position (Active): Located

to the ring nitrogen, this position is highly electron-deficient, facilitating rapid S<sub>N</sub>Ar reactions under mild conditions.

- C5-Position (Latent): Located

to the ring nitrogen, this position is electronically deactivated towards nucleophiles but serves as an excellent handle for Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig).

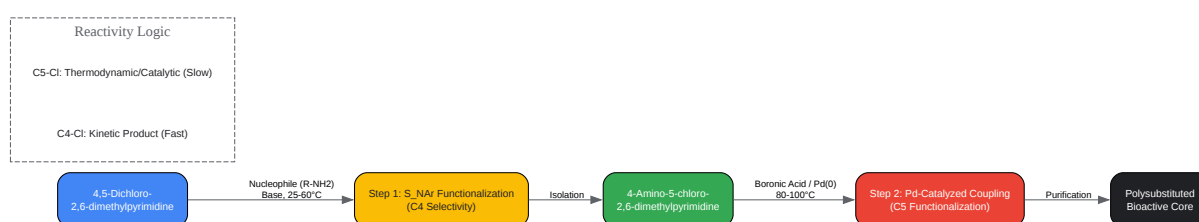
- 2,6-Dimethyl Groups: These provide steric bulk that protects the ring from aberrant nucleophilic attacks at the C2/C6 positions and increases the lipophilicity (LogP) of the final drug candidate.

## Physical Properties Table

Property	Value	Notes
IUPAC Name	4,5-Dichloro-2,6-dimethylpyrimidine	
CAS Number	105742-66-3	Distinct from 4,6-dichloro isomer
Molecular Formula	C <sub>6</sub> H <sub>6</sub> Cl <sub>2</sub> N <sub>2</sub>	
Molecular Weight	177.03 g/mol	
Appearance	White to pale yellow solid	Crystalline
Melting Point	42–46 °C	Low melting point requires careful drying
Solubility	DCM, EtOAc, DMSO, MeOH	Sparingly soluble in water
Storage	2–8 °C, Inert Atmosphere	Moisture sensitive (hydrolysis risk)

## Reaction Pathways & Logic

The following decision tree illustrates the sequential functionalization strategy. The critical control point is Temperature: SNAr at C4 proceeds at ambient-to-moderate heat (25–60°C), while activating the C5-Cl typically requires higher energy or catalysis.



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Figure 1: Sequential functionalization workflow demonstrating the regioselectivity of the 4,5-dichloro scaffold.

## Experimental Protocols

### Protocol A: Regioselective S<sub>N</sub>Ar at C4

Objective: To displace the C4-chlorine with a primary amine while retaining the C5-chlorine.

Target Molecule: 4-(Substituted-amino)-5-chloro-2,6-dimethylpyrimidine.

#### Reagents:

- 4,5-Dichloro-2,6-dimethylpyrimidine (1.0 eq)[1]
- Primary Amine (e.g., Aniline or Benzylamine) (1.1 eq)
- N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

- Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

## Procedure:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve **4,5-Dichloro-2,6-dimethylpyrimidine** (1.0 g, 5.65 mmol) in IPA (10 mL).
- Addition: Add DIPEA (1.1 g, 8.47 mmol) followed by the Primary Amine (6.2 mmol) dropwise at room temperature.
- Reaction: Heat the mixture to 50–60 °C for 4–6 hours.
  - Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The starting material should disappear, and a single major product peak should appear.
  - Note: If the reaction is run >80°C, trace amounts of disubstitution or C5 side-reactions may occur. Keep temperature moderate.
- Work-up:
  - Cool to room temperature.
  - Concentrate the solvent under reduced pressure.[2][3]
  - Resuspend the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
  - Dry over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.[4]
- Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO<sub>2</sub>, 0-30% EtOAc in Hexanes).
- Yield: Typical yields range from 85–95%.

## Protocol B: Suzuki-Miyaura Coupling at C5

Objective: To couple an aryl/heteroaryl group at the C5 position of the intermediate generated in Protocol A. Target Molecule: 4-Amino-5-aryl-2,6-dimethylpyrimidine.

## Reagents:

- 4-Amino-5-chloro-intermediate (from Protocol A) (1.0 eq)
- Aryl Boronic Acid (1.2 eq)
- Catalyst: Pd(dppf)Cl<sub>2</sub>·DCM (0.05 eq) or Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 eq)
- Base: Na<sub>2</sub>CO<sub>3</sub> (2.0 M aqueous solution, 3.0 eq)
- Solvent: 1,4-Dioxane (degassed)

## Procedure:

- Setup: In a pressure vial or Schlenk flask, combine the Intermediate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd catalyst (0.05 mmol).
- Inertion: Evacuate and backfill with Nitrogen or Argon (3 cycles).
- Solvent Addition: Add 1,4-Dioxane (5 mL) and 2.0 M Na<sub>2</sub>CO<sub>3</sub> (1.5 mL).
- Reaction: Seal the vessel and heat to 90–100 °C for 12–16 hours.
  - Mechanism:<sup>[5]</sup><sup>[6]</sup> The sterically hindered C5 position requires higher energy and an active catalyst. The electron-donating amino group at C4 (installed in Step 1) may slightly deactivate the ring, making the oxidative addition of Pd slower; hence, 100°C is often necessary.
- Work-up:
  - Cool to room temperature and filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.
  - Wash the filtrate with water and brine.
  - Dry over MgSO<sub>4</sub> and concentrate.
- Purification: Flash chromatography (SiO<sub>2</sub>, gradient elution).

- Yield: Typical yields range from 60–80%, depending on the boronic acid sterics.

## Handling & Safety Guidelines

- Hazards: **4,5-Dichloro-2,6-dimethylpyrimidine** is a skin and eye irritant (H315, H319).<sup>[7][8]</sup> It may cause respiratory irritation (H335).<sup>[7][8]</sup>
- PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound can hydrolyze slowly to the pyrimidinone if exposed to atmospheric moisture for prolonged periods.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 593843, 4-Amino-5-chloro-2,6-dimethylpyrimidine. Retrieved from [\[Link\]](#)<sup>[8]</sup>

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